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Compound of Interest

Compound Name:
1,2-Dilauroyl-sn-glycero-3-

phosphocholine

Cat. No.: B033377 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling

the size distribution of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) liposomes.

Frequently Asked Questions (FAQs)
Q1: What are the most common methods to control DLPC liposome size?

The primary methods for controlling liposome size are extrusion and sonication. Extrusion

involves forcing a liposome suspension through a membrane with a defined pore size, resulting

in a more uniform size distribution.[1][2][3] Sonication uses high-frequency sound waves to

break down large multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs).[4][5]

[6] Microfluidic techniques also offer precise control over liposome size by manipulating fluid

flow rates.[7]

Q2: How does temperature affect the size of DLPC liposomes during preparation?

Temperature plays a crucial role, especially in relation to the phase transition temperature (Tc)

of the lipid. The Tc of DLPC is -1°C.[8][9] For methods like extrusion, it is essential to perform

the process above the lipid's Tc to ensure the membrane is in a fluid state, which facilitates the

formation of uniform vesicles.[1][10] Operating below the Tc can make extrusion difficult and

lead to heterogeneous populations.[10]
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Q3: What is the impact of lipid concentration on the final liposome size?

Generally, an increase in lipid concentration can lead to an increase in liposome particle size.

[11] However, the specific effect can vary depending on the preparation method. In microfluidic

systems, the relationship between lipid concentration and size can be complex and is often

influenced by other parameters like flow rate ratios.[7]

Q4: Can the pH of the buffer influence DLPC liposome size and stability?

Yes, the pH of the hydration buffer can affect the stability and size of liposomes.[12][13]

Extreme pH values can lead to hydrolysis of the phospholipid, which can alter the liposome's

properties and stability over time.[14] For DLPC, maintaining a neutral pH (around 7.0-7.4) is

generally recommended for optimal stability.[15]

Q5: How does cholesterol affect the size and stability of DLPC liposomes?

Incorporating cholesterol into the lipid bilayer can increase the stability of the liposomes.[11] It

modulates membrane fluidity and can lead to an increase in the mean diameter of the

liposomes.[11][16] Higher concentrations of cholesterol can interfere with the close packing of

the phospholipid bilayer, resulting in larger vesicles.[11]

Troubleshooting Guides
Issue 1: Large and Polydisperse Liposomes After
Preparation
Problem: The prepared DLPC liposomes have a large average size and a high polydispersity

index (PDI), indicating a non-uniform population.

Possible Causes & Solutions:
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Possible Cause Troubleshooting Step

Inadequate Energy Input (Sonication)

Increase the sonication time or power.[5][17]

Ensure the sonicator tip is properly immersed in

the lipid suspension. Be mindful of overheating,

which can degrade the lipids; use pulsed

sonication and cooling baths.[4][18]

Inefficient Extrusion

Ensure the extrusion is performed at a

temperature well above DLPC's Tc (-1°C).[10]

Increase the number of passes through the

extruder membrane (typically 11-21 times).[19]

Verify that the membrane is not clogged or

damaged.

High Lipid Concentration Try reducing the initial lipid concentration.[11]

Aggregation

Optimize the buffer conditions (pH, ionic

strength).[20] The inclusion of a small amount of

a charged lipid can introduce electrostatic

repulsion and prevent aggregation.[20]

Issue 2: Liposome Aggregation During Storage
Problem: The liposomes appear cloudy or precipitate out of solution over time.

Possible Causes & Solutions:
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Possible Cause Troubleshooting Step

Suboptimal Storage Temperature

Store liposome suspensions at 4°C to minimize

aggregation and degradation.[20][21] Avoid

freezing unless a suitable cryoprotectant is

used.

Inappropriate Buffer Conditions

Ensure the pH and ionic strength of the storage

buffer are optimized for stability.[20] Changes in

pH can affect surface charge and lead to

aggregation.[14]

High Vesicle Concentration

Dilute the liposome suspension to a lower

concentration to reduce the likelihood of particle

collision and fusion.[20]

Experimental Protocols & Workflows
Protocol 1: Liposome Preparation by Thin-Film
Hydration followed by Extrusion
This method is widely used to produce unilamellar vesicles with a controlled size distribution.

[22]

Lipid Film Formation: Dissolve DLPC and any other lipids (e.g., cholesterol) in an organic

solvent (e.g., chloroform:methanol mixture). Evaporate the solvent using a rotary evaporator

to form a thin, uniform lipid film on the wall of a round-bottom flask.[22]

Hydration: Hydrate the lipid film with an aqueous buffer by gentle agitation. This process

forms multilamellar vesicles (MLVs). The hydration temperature should be above the Tc of

the lipids.[22]

Extrusion: Load the MLV suspension into an extruder. Force the suspension through a

polycarbonate membrane with a defined pore size (e.g., 100 nm). Repeat the extrusion

process 11-21 times to ensure a homogenous population of large unilamellar vesicles

(LUVs).[1][3][19]
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Caption: Workflow for DLPC liposome preparation via thin-film hydration and extrusion.

Protocol 2: Liposome Preparation by Sonication
This technique is effective for producing small unilamellar vesicles (SUVs).[4][5]
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Lipid Dispersion: Disperse the DLPC powder or a dried lipid film in the desired aqueous

buffer.[4]

Sonication: Immerse the tip of a probe sonicator into the lipid dispersion. Apply ultrasonic

energy in pulses to break down the large lipid aggregates. It is crucial to cool the sample in

an ice bath during sonication to prevent overheating and lipid degradation.[18][23]

Centrifugation: After sonication, centrifuge the sample to pellet any titanium particles shed

from the sonicator tip and any remaining large, unsonicated lipid aggregates.[18]

Collection: Carefully collect the supernatant containing the SUV suspension.

Sonication Protocol

Disperse Lipids

Probe Sonication

Apply Ultrasonic Energy

Centrifugation

Remove Debris

Collect Supernatant

SUVs

Click to download full resolution via product page
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Caption: Workflow for preparing small unilamellar DLPC vesicles using sonication.

Data Summary Tables
Table 1: Effect of Preparation Method on Liposome Size

Method
Typical Size Range

(nm)
Polydispersity

Key Control

Parameters

Thin-Film Hydration

(no size reduction)
>1000 High

Lipid composition,

Hydration conditions

Sonication (Probe) 20 - 100 Moderate to Low

Sonication time,

Power,

Temperature[5][17]

Extrusion
30 - 200 (depends on

filter)
Low

Membrane pore size,

Number of passes,

Temperature[1][10]

Microfluidics 50 - 200 Very Low
Flow rate ratio, Total

flow rate[7]

Table 2: Influence of Formulation Variables on DLPC
Liposome Size
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Parameter Effect on Size General Recommendation

Lipid Concentration
Increased concentration can

lead to larger sizes.[11]

Optimize based on the desired

size and encapsulation

efficiency.

Temperature (during

processing)

Processing above Tc (-1°C for

DLPC) is crucial for fluidity and

smaller, more uniform vesicles.

[10][24]

Perform hydration and

extrusion at temperatures

above the lipid Tc.

pH

Extreme pH can cause lipid

hydrolysis and affect stability,

potentially altering size over

time.[12][14]

Use a buffer with a pH

between 6.5 and 7.4 for

optimal stability.[21]

Cholesterol Content

Increasing cholesterol

concentration generally

increases liposome size.[11]

[16]

Incorporate 30-50 mol%

cholesterol to enhance

stability, but expect a potential

increase in size.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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